molecular formula C10H24NP B6327006 2-(Di-t-butylphosphino)ethylamine, 97%, (10% in THF) CAS No. 1053658-84-6

2-(Di-t-butylphosphino)ethylamine, 97%, (10% in THF)

Cat. No. B6327006
CAS RN: 1053658-84-6
M. Wt: 189.28 g/mol
InChI Key: DZDGRVHIUYIMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Di-t-butylphosphino)ethylamine is a chemical compound with the empirical formula C10H24NP . It is sold under license from Kanata Chemical Technologies Inc. for research purposes only .


Synthesis Analysis

This compound is available as a 10 wt. % solution in Tetrahydrofuran (THF) . The synthesis of this compound is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular weight of 2-(Di-t-butylphosphino)ethylamine is 189.28 . The SMILES string representation of its structure is CC(C)(C)P(CCN)C(C)(C)C .


Chemical Reactions Analysis

This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.420 and a density of 0.879 g/mL at 25 °C .

Scientific Research Applications

Catalysis and Chemical Synthesis 2-(Di-t-butylphosphino)ethylamine and its derivatives are primarily utilized in catalytic processes and chemical synthesis. For instance, its application in the hydroformylation of 1-hexene, utilizing a rhodium-based catalyst system, demonstrated its utility in producing aldehydes, showcasing its importance in the synthesis of industrial chemicals (Higham et al., 2004). Additionally, water-soluble derivatives of di-tert-butylphosphino)ethylamine have been developed for cross-coupling reactions in aqueous solvents, underlining its versatility and efficiency in organic synthesis (DeVasher et al., 2005).

Pharmaceutical Research and Development While direct applications in pharmaceutical research are not highlighted due to the exclusion criteria, derivatives of 2-(Di-t-butylphosphino)ethylamine, such as gold(I) complexes, have been synthesized and evaluated for anticancer activity. These studies underscore the compound's role in developing potential therapeutic agents (Sulaiman et al., 2016).

Material Science and Surface Chemistry The compound and its derivatives find applications in material science, particularly in the development of new materials and coatings with specific properties. An example includes the synthesis of ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives in THF solution, investigating their corrosion inhibition efficiency for mild steel. This showcases the potential of 2-(Di-t-butylphosphino)ethylamine derivatives in protective coatings and materials science (Djenane et al., 2019).

Safety and Hazards

2-(Di-t-butylphosphino)ethylamine is classified as a highly flammable liquid and vapor that catches fire spontaneously if exposed to air . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It may also form explosive peroxides .

properties

IUPAC Name

2-ditert-butylphosphanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDGRVHIUYIMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727110
Record name 2-(Di-tert-butylphosphanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(DI-T-Butylphosphino)ethylamine

CAS RN

1053658-84-6
Record name 2-(Di-tert-butylphosphanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1053658-84-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.